molecular formula C18H15BrN4O6 B3829947 2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B3829947
M. Wt: 463.2 g/mol
InChI Key: TWFRGGLBQRBVTJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and an indolylidene acetohydrazide moiety. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring purity through recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(2-bromo-4-formylphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromo and nitro groups may play a role in binding to these targets, while the methoxy and indolylidene groups could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-methoxyphenoxy)acetohydrazide: Lacks the indolylidene moiety, making it less complex.

    2-(2-Bromo-4-methylphenoxy)acetohydrazide: Contains a methyl group instead of a methoxy group, which can affect its reactivity and applications.

    2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide: Similar structure but lacks the nitro group, which can influence its biological activity.

Uniqueness

The uniqueness of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(3E)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromo and nitro groups, along with the indolylidene moiety, makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O6/c1-9-5-10(23(26)27)6-12-16(9)20-18(25)17(12)22-21-15(24)8-29-14-4-3-11(28-2)7-13(14)19/h3-7,20,25H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFRGGLBQRBVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=C(C=C(C=C3)OC)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-(2-BROMO-4-METHOXYPHENOXY)-N'-[(3E)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

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